molecular formula C14H10N4O3 B12749944 Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- CAS No. 123199-82-6

Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-

Cat. No.: B12749944
CAS No.: 123199-82-6
M. Wt: 282.25 g/mol
InChI Key: TWAAUWKHSZSAQG-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzamide with 4-oxo-1,2,3-benzotriazine under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed

The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Medicinally, derivatives of benzamides are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound might be used in the production of dyes, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler structure with similar properties.

    2-Hydroxybenzamide: Shares the hydroxyl group but lacks the benzotriazine ring.

    4-Oxo-1,2,3-benzotriazine: Contains the benzotriazine ring but lacks the benzamide moiety.

Uniqueness

What sets Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

123199-82-6

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide

InChI

InChI=1S/C14H10N4O3/c19-12-8-4-2-6-10(12)13(20)16-18-14(21)9-5-1-3-7-11(9)15-17-18/h1-8,19H,(H,16,20)

InChI Key

TWAAUWKHSZSAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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